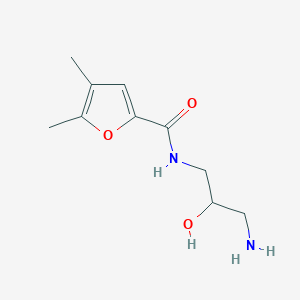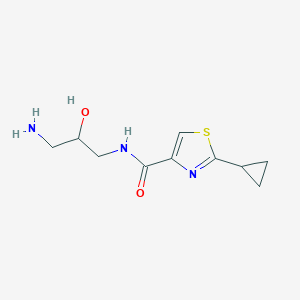![molecular formula C16H16N6O B7359925 4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B7359925.png)
4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ITMP and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ITMP is not well understood. However, it has been suggested that ITMP may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. ITMP has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ITMP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of HDACs, which may lead to the upregulation of certain genes involved in the regulation of cell growth and differentiation. ITMP has also been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, ITMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
ITMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anticancer, anti-inflammatory, and antiviral activity, which makes it a promising candidate for further research. However, ITMP also has some limitations. Its mechanism of action is not well understood, which makes it difficult to optimize its therapeutic potential. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for research on ITMP. One direction is to further study its mechanism of action to optimize its therapeutic potential. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in clinical trials. In addition, ITMP can be modified to improve its potency and selectivity. Furthermore, ITMP can be used as a lead compound to develop new drugs with similar or improved activity.
Synthesis Methods
The synthesis of ITMP has been reported using different methods. One of the methods involves the reaction of 1-(2-bromoethyl)isoquinoline with sodium azide to form 1-(azidoethyl)isoquinoline, which is then reacted with 4-(piperazin-2-yl)benzaldehyde to form ITMP. Another method involves the reaction of 1-(2-bromoethyl)isoquinoline with sodium azide to form 1-(azidoethyl)isoquinoline, which is then reacted with 4-(piperazin-2-yl)benzonitrile to form ITMP.
Scientific Research Applications
ITMP has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. ITMP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and to have antiviral activity against influenza A virus.
properties
IUPAC Name |
4-[(1-isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16-11-21(7-6-18-16)9-13-10-22(20-19-13)15-3-1-2-12-8-17-5-4-14(12)15/h1-5,8,10H,6-7,9,11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILEOGVXPLJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN(N=N2)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)


![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![1-(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-[1-(hydroxymethyl)cyclobutyl]ethanone](/img/structure/B7359886.png)
![[4-(Ethylaminomethyl)piperidin-1-yl]-[5-(piperidin-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7359905.png)
![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)

![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)
![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)